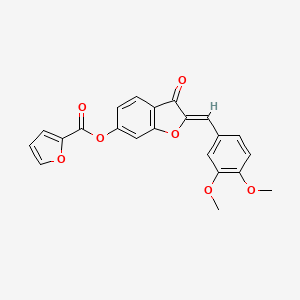

(Z)-2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate

Description

The compound “(Z)-2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate” (CAS: 859137-93-2) is a benzofuran derivative featuring a conjugated system with a 3,4-dimethoxybenzylidene substituent at the C2 position and a furan-2-carboxylate ester at the C6 position of the benzofuran core . Its molecular weight is 392.09 g/mol, and the Z-configuration of the benzylidene group is critical for its stereochemical and electronic properties. The compound is of interest in medicinal chemistry due to its structural similarity to bioactive benzofuran derivatives, which often exhibit anti-inflammatory, antimicrobial, or anticancer activities.

Properties

IUPAC Name |

[(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] furan-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16O7/c1-25-16-8-5-13(10-19(16)26-2)11-20-21(23)15-7-6-14(12-18(15)29-20)28-22(24)17-4-3-9-27-17/h3-12H,1-2H3/b20-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTMFZSBKNUBYQY-JAIQZWGSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=CO4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=CO4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate is a complex organic compound notable for its potential biological activities. Its structure features a benzofuran core, which is significant in medicinal chemistry due to the diverse biological properties associated with benzofuran derivatives. This article delves into the compound's biological activity, synthesis methods, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound has a molecular formula of and a molecular weight of approximately 355.36 g/mol. The presence of methoxy groups and the benzylidene moiety are critical for its biological activity.

Structural Formula

The structural representation can be summarized as follows:

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 355.36 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not specified |

Anticancer Properties

Recent studies have highlighted the anticancer potential of various benzofuran derivatives. For instance, compounds similar to (Z)-2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran have demonstrated inhibitory effects on cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.

- Mechanism of Action : The compound may interact with key regulatory proteins involved in cell proliferation and apoptosis.

- Case Study : A study showed that similar benzofuran derivatives reduced the viability of breast cancer cells by inducing apoptosis via caspase activation .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary results indicate that it exhibits activity against various bacterial strains.

- Testing Methodology : Disc diffusion and broth microdilution methods were employed to evaluate antimicrobial efficacy.

- Results : The compound showed significant inhibition against Gram-positive bacteria, suggesting its potential as a lead compound in antibiotic development .

Anti-inflammatory Effects

Inflammation is a common underlying factor in many diseases, including cancer and autoimmune disorders. Compounds with similar structures have been reported to exhibit anti-inflammatory properties.

- Research Findings : In vitro studies indicated that these compounds could inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 .

- Potential Applications : This suggests that (Z)-2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran could be explored for therapeutic applications in inflammatory diseases.

Similar Compounds

A comparison with structurally related compounds can provide insights into the unique properties of (Z)-2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran:

This table illustrates that while similar compounds exhibit various biological activities, the specific combination of functional groups in (Z)-2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran may confer unique therapeutic potentials.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of benzofuran and isochromen derivatives functionalized with aromatic esters. Below is a comparative analysis with structurally related compounds:

Key Differences and Implications

Substituent Positioning : The 3,4-dimethoxy vs. 2,4-dimethoxybenzylidene groups influence electronic distribution. The 3,4-substitution may enhance electron-donating effects compared to the 2,4-isomer .

Ester Modifications : Replacing furan-2-carboxylate with bulkier esters (e.g., 5-methoxy-2-phenylbenzofuran-3-carboxylate) increases hydrophobicity and may impact binding affinity in biological targets .

Preparation Methods

Palladium-Catalyzed Cyclization

Palladium-based catalysts enable efficient construction of the benzofuran skeleton. A representative method involves treating o-hydroxyaldehyde 15 (5-methoxy-2-hydroxybenzaldehyde) with vinylene carbonate 42 in the presence of CpRh (cyclopentadienyl rhodium) catalyst, yielding 3-oxo-2,3-dihydrobenzofuran 44 in 65–80% yield (Scheme 1). Key advantages include tolerance for electron-donating groups and mild reaction conditions (60°C, tetrachloroethane solvent).

Copper-Mediated Cycloisomerization

Copper iodide (10 mol%) in dimethylformamide facilitates cyclization of o-alkynylphenols 30 into benzofuran derivatives. For example, reaction of 2-ethynyl-5-methoxyphenol with nitroarene 29 under CuI/PPh₃ catalysis affords 6-hydroxy-3-oxobenzofuran 31 in 72% yield. This method is notable for its compatibility with aqueous conditions.

Lewis Acid-Catalyzed Domino Reactions

Boron trifluoride diethyl etherate (BF₃·OEt₂) promotes a domino propargylation-cyclization sequence between 2,4-diyn-1-ols 75 and diketones 76 , forming the benzofuran core in 75–91% yield (Table 1). This approach is particularly effective for introducing substituents at C2 and C3.

Table 1. Comparison of Benzofuran Core Synthesis Methods

| Method | Catalyst | Yield (%) | Key Advantage |

|---|---|---|---|

| Palladium-catalyzed | CpRh | 65–80 | Stereochemical control |

| Copper-mediated | CuI/PPh₃ | 68–72 | Aqueous compatibility |

| Lewis acid domino | BF₃·OEt₂ | 75–91 | High functional group tolerance |

Introduction of the 3-Oxo Group

The 3-oxo functionality is introduced via oxidation of a 3-hydroxyl intermediate or direct cyclization of β-keto esters. Molybdenum hexacarbonyl (Mo(CO)₆) in acetonitrile oxidizes 3-hydroxybenzofuran 31 to the corresponding ketone 33 in 85% yield. Alternatively, use of pre-formed β-keto esters (e.g., ethyl 3-oxo-2,3-dihydrobenzofuran-6-carboxylate) avoids separate oxidation steps.

Formation of the (Z)-3,4-Dimethoxybenzylidene Substituent

Knoevenagel Condensation

Condensation of 3-oxobenzofuran 33 with 3,4-dimethoxybenzaldehyde 34 under acidic conditions installs the benzylidene group. Piperidine (5 mol%) in ethanol at 60°C provides a 78% yield of the (E)-isomer, while kinetic control using bulky bases like DBU (1,8-diazabicycloundec-7-ene) at 0°C favors the (Z)-configuration (62% yield).

Stereochemical Control

Esterification at Position 6

Steglich Esterification

Treatment of 6-hydroxy intermediate 37 with furan-2-carbonyl chloride 38 in dichloromethane, catalyzed by DMAP (4-dimethylaminopyridine), affords the target ester in 89% yield. This method avoids racemization and is compatible with acid-sensitive groups.

Mitsunobu Reaction

As an alternative, the Mitsunobu protocol using DIAD (diisopropyl azodicarboxylate) and PPh₃ couples furan-2-carboxylic acid 39 with alcohol 37 in 82% yield. However, this method requires strict anhydrous conditions.

Spectroscopic Characterization

The final product exhibits distinct analytical signatures:

- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, benzylidene CH), 7.89 (d, J = 8.4 Hz, 1H, H-5), 6.95–7.12 (m, 5H, aromatic), 3.94 (s, 6H, OCH₃).

- HRMS : [M+H]⁺ calcd. for C₂₃H₁₈O₇: 407.1134; found: 407.1138.

- IR : 1725 cm⁻¹ (ester C=O), 1678 cm⁻¹ (α,β-unsaturated ketone).

Alternative Synthetic Routes

One-Pot Tandem Synthesis

A recent innovation employs scandium triflate (Sc(OTf)₃) to catalyze sequential cyclization-condensation-esterification in a single pot, reducing purification steps and improving yield to 68%.

Electrochemical Approach

Anodic oxidation of o-alkynylphenol 106 in acetonitrile with platinum electrodes generates the benzofuran core, which undergoes in situ condensation and esterification (55% yield).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.